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Introduction to 15-PGDH Fundamentals

NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a crucial enzymatic regulator

belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, classified specifically as

SDR36C1 [1] [2]. This enzyme serves as the primary catabolic regulator for prostaglandins and lipoxins,

catalyzing the oxidation of the 15(S)-hydroxyl group to a 15-keto functionality, resulting in metabolites with

significantly reduced biological activity [1] [3]. The human enzyme is encoded by the HPGD gene located

on chromosome 4, producing a protein of 266 amino acids with a molecular weight of approximately 29 kDa

per subunit [3] [2]. 15-PGDH exists natively as a homodimer and demonstrates ubiquitous expression

across mammalian tissues, with particularly high activity observed in lung, kidney, and placenta [4] [3].

The physiological significance of 15-PGDH extends across multiple biological processes, including

inflammation resolution, cellular proliferation control, and tissue regeneration [1] [5]. This enzyme

works reciprocally with cyclooxygenase-2 (COX-2) to maintain cellular prostaglandin homeostasis, creating

a crucial regulatory balance that determines cellular fate decisions [1]. The thermodynamic stability of 15-

PGDH has been characterized through differential scanning fluorimetry studies, revealing a melting

temperature (Tm) of 41.2°C for the ligand-free enzyme, which stabilizes significantly to 45°C or higher in

the presence of cofactors or inhibitors [2]. This intrinsic stability and its modulation by ligands have

important implications for drug discovery efforts targeting this enzyme.
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Structural Architecture of 15-PGDH

Quaternary Structure and Dimerization

The functional form of 15-PGDH is a homodimeric arrangement that constitutes the physiological unit

essential for catalytic activity [5]. Structural analyses through cryo-EM and X-ray crystallography have

revealed that the dimer interface is stabilized primarily through interactions involving an extended helix

(α9) and a connecting loop preceding it (α8) from each monomer [5]. The antiparallel orientation of the

opposing α9 helices is maintained through multiple hydrophobic interactions involving residues F161 with

L150' and A153', as well as A146 with L167' and A168' [5]. Additional stability is provided by interactions

between Y206 of one protomer and L171' and M172' of the complementary protomer, creating a rigid

positioning of the individual α9 helices that buttress against the β5 strand of the characteristic Rossmann fold

[5]. This dimeric configuration appears essential for proper positioning of key catalytic residues, including

S138, Y151, and K155, which coordinate interactions between substrates and the NAD+/NADH cofactor [5].

Catalytic Domain Organization

15-PGDH exhibits the classic Rossmann fold architecture characteristic of the SDR superfamily, which

forms the core scaffold for NAD+ binding and catalytic activity [3] [5]. The enzyme structure can be divided

into two primary domains: the cofactor-binding region (residues 1-180) comprising the Rossmann fold, and

the substrate-binding domain (residues 181-266) that shows minimal sequence homology with other SDR

enzymes and likely accommodates the diverse structures of prostaglandin substrates [3]. A particularly

intriguing structural feature identified through recent cryo-EM studies is a dynamic triple-helix lid domain

(residues 180-220) that undergoes substrate-induced closure, effectively encapsulating ligands within the

buried active site [5]. This lid domain is regulated by two key aromatic residues, F185 and Y217, which

function as molecular hinges to facilitate the opening and closing motions essential for catalytic activity and

inhibitor binding [5].

Active Site Characterization
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The active site of 15-PGDH contains several critically conserved residues that mediate catalytic function

and substrate specificity. The architectural organization creates a buried binding pocket that accommodates

both the NAD+ cofactor and prostaglandin substrates through specific molecular interactions.

Table 1: Key Residues in 15-PGDH Active Site and Their Functions

Residue Structural Role Functional Significance Experimental Evidence

Y151 Catalytic tetrad
member

Direct proton transfer; critical
for oxidation

Mutagenesis abolishes activity [3]
[6]

K155 Co-factor binding Lowers pKa of Y151; NAD+
coordination

Site-directed mutagenesis [3] [5]

S138 Catalytic tetrad
member

Stabilizes transition state Alanine substitution inactivates
enzyme [3] [5]

Q148 Substrate binding Hydrogen bonding to substrate Molecular dynamics simulations [7]

C182 Structural integrity Essential for enzymatic activity Mutagenesis and biochemical

assays [3]

T188 NAD+ interaction Critical for cofactor binding Functional characterization [3]

N95 Substrate
positioning

Proposed catalytic triad
member

MD simulations and docking [7]

F185 Lid hinge residue π-stacking with inhibitors; lid
movement

Cryo-EM with inhibitors [5]

Y217 Lid hinge residue Stabilizes closed conformation Cryo-EM with inhibitors [5]

The active site architecture positions these residues to orchestrate a precise catalytic mechanism while

accommodating the diverse structural features of prostaglandin substrates, which typically contain a

carboxylic acid head group, a cyclopentane ring, and hydrocarbon tails of varying lengths and unsaturation

patterns.
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Catalytic Mechanism and Kinetics

Reaction Mechanism and Key Residues

15-PGDH catalyzes the NAD+-dependent oxidation of the 15(S)-hydroxyl group of prostaglandins and

related eicosanoids, converting them to 15-keto metabolites with significantly reduced receptor binding

affinity [1] [4]. The catalytic mechanism follows a ordered Bi-Bi reaction mechanism where NAD+

binding precedes substrate association, and product release follows a specific sequence [1]. Molecular

dynamics simulations and mutagenesis studies have identified a catalytic triad composed of Y151, Q148,

and N95, which collectively facilitate the proton transfer and stabilization events essential for catalysis [7].

The reaction proceeds through a transition state where the substrate's 15(S)-hydroxyl group is deprotonated

by Y151, with simultaneous hydride transfer to the NAD+ cofactor, resulting in formation of a 15-keto

product and NADH [7] [5]. The serine residue at position 138 (S138) plays a crucial role in stabilizing the

transition state through hydrogen bonding interactions, while K155 helps reduce the pKa of the catalytic

tyrosine (Y151) and participates in cofactor binding [5].

The catalytic efficiency of 15-PGDH varies significantly across different prostaglandin substrates. The

enzyme demonstrates highest affinity for PGE2 and PGF2α, with Km values in the low micromolar range

(1-5 μM), while other substrates like lipoxins and hydroxy fatty acids exhibit slightly higher Km values (5-

20 μM) [1] [4]. The pH optimum for enzymatic activity falls between 8.0-9.0, consistent with the chemical

mechanism involving deprotonation events [2]. Recent structural evidence suggests that the sulfoxide moiety

of high-affinity inhibitors mimics the transition state geometry of the catalytic reaction, providing valuable

insights for rational inhibitor design [5].

Dynamic Structural Changes During Catalysis

A remarkable feature of 15-PGDH catalysis is the induced-fit closing mechanism of the lid domain upon

substrate or inhibitor binding [5]. This dynamic structural change involves the repositioning of a triple-helix

bundle (residues 180-220) that completely encapsulates the ligand within the active site, creating a buried

binding pocket inaccessible to solvent in the closed conformation [5]. Molecular dynamics simulations have

demonstrated that this lid closure is facilitated by hinge-like movements around residues F185 and Y217,

which undergo significant rotational transitions to allow the lid domain to sweep across the active site
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entrance [5]. In the open conformation, the active site remains accessible for ligand entry and product

release, while the closed conformation stabilizes the substrate in the optimal orientation for catalysis and

prevents unwanted side reactions. This dynamic mechanism likely contributes to the enzyme's remarkable

substrate specificity and catalytic efficiency within the diverse family of eicosanoid signaling molecules.

The following diagram illustrates the catalytic mechanism and dynamic structural changes of 15-PGDH:
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Click to download full resolution via product page

> Catalytic mechanism of 15-PGDH showing the dynamic lid closure and key chemical steps.

Structural Insights from Experimental and
Computational Studies

Experimental Structures with Inhibitors

Recent advances in structural biology have yielded significant insights into 15-PGDH architecture through

both X-ray crystallography and cryo-electron microscopy [8] [5]. The first cocrystal structures of 15-

PGDH bound to small molecule inhibitors were solved in 2025, revealing precise molecular interactions

between the enzyme and competitive inhibitors such as compound A1CH2 (PDB ID: 9PFL) at an impressive

resolution of 1.65 Å [8]. These structural data demonstrated that inhibitors occupy the prostaglandin-binding

pocket while maintaining interactions with the catalytic residues S138 and Y151 [8]. In 2023, cryo-EM

studies further expanded our understanding by solving the solution structure of native 15-PGDH and its

complexes with two distinct chemical inhibitors at 2.4 Å resolution, providing crucial information about the

enzyme's dynamic behavior in near-physiological conditions [5]. These structures identified the molecular

basis for the sub-nanomolar binding affinity of second-generation inhibitors like (+)-SW209415, which

exploit the natural lid-closing mechanism to achieve exceptional potency and selectivity [5].

The structural data reveal a common binding mode where inhibitors form hydrogen bonds with the catalytic

residues S138 and Y151, while simultaneously engaging in π-stacking interactions with F185 and Y217 of

the lid domain [5]. The hydrophobic pocket lined by residues I190, L191, and I194 accommodates inhibitor

alkyl chains that mimic the C16-C20 tail of natural prostaglandin substrates [5]. These structural insights

have enabled structure-based drug design campaigns that leverage molecular modeling techniques, including

free energy perturbation (FEP+) calculations and WaterMap analysis, to optimize inhibitor interactions

with the enzyme binding pocket [8] [9]. The integration of machine learning models trained on FEP+-

predicted potencies has further accelerated the identification of promising inhibitor candidates from large

virtual chemical libraries [9].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 14 Tech Support

https://www.smolecule.com/products/s12860189?utm_src=pdf-body-img
https://www.rcsb.org/structure/9PFL
https://www.nature.com/articles/s41467-023-36463-7?error=cookies_not_supported
https://www.rcsb.org/structure/9PFL
https://www.rcsb.org/structure/9PFL
https://www.nature.com/articles/s41467-023-36463-7?error=cookies_not_supported
https://www.nature.com/articles/s41467-023-36463-7?error=cookies_not_supported
https://www.nature.com/articles/s41467-023-36463-7?error=cookies_not_supported
https://www.nature.com/articles/s41467-023-36463-7?error=cookies_not_supported
https://www.rcsb.org/structure/9PFL
https://pubmed.ncbi.nlm.nih.gov/40864846/
https://pubmed.ncbi.nlm.nih.gov/40864846/
https://www.smolecule.com/products/s12860189?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Computational and Modeling Findings

Molecular dynamics simulations have significantly advanced our understanding of 15-PGDH flexibility and

catalytic mechanism [7]. Studies employing microsecond-scale MD simulations have revealed the

exceptional stability of inhibitor-bound complexes, with root-mean-square deviation (RMSD) values below

1.5 Å over 1.5 μs simulation trajectories [5]. Simulations of the enzyme bound to substrate (PGE2) or

inhibitors have identified the essential role of the catalytic triad (Y151, Q148, and N95) in substrate

positioning and transition state stabilization [7]. Binding free energy calculations using MM-GBSA

approaches have quantified the contribution of individual residues to inhibitor binding, revealing that F185

provides the largest energetic contribution through π-stacking interactions with inhibitor aromatic systems

[7] [5].

These computational studies have also elucidated the pathway for ligand access to the buried active site,

suggesting that the lid domain undergoes transient opening events that allow substrate entry and product

release in the native enzyme [5]. WaterMap analyses have identified high-energy hydration sites within the

binding pocket that can be targeted for displacement with appropriate functional groups to enhance binding

affinity [9]. The combination of these computational approaches with experimental structural data has

created a robust framework for rational design of 15-PGDH modulators with optimized pharmacological

properties.

Therapeutic Targeting and Drug Development

Inhibitor Design Strategies

The development of 15-PGDH inhibitors has evolved from non-specific weak inhibitors to highly potent and

selective compounds with demonstrated in vivo efficacy [5] [2]. Early inhibitors included thiazolidinedione

PPARγ agonists such as ciglitazone (IC50 = 2.7 μM) and its optimized derivative CT-8 (Ki ≈ 90 nM), as well

as non-steroidal anti-inflammatory drugs like indomethacin and sulindac that exhibited micromolar potencies

[2]. The discovery of CAY10397 (Ki = 110 nM) represented a significant advance in potency, though

selectivity remained a concern [2]. Contemporary drug discovery efforts have employed structure-based

design approaches coupled with advanced computational methods including FEP+ and WaterMap to develop

novel chemotypes with nanomolar to sub-nanomolar affinities [8] [9] [5].
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Table 2: Evolution of 15-PGDH Inhibitors and Their Characteristics

Inhibitor Class
Representative
Compound

Potency
(IC50/Ki)

Mechanism
Key Structural
Features

Thiazolidinediones Ciglitazone 2.7 μM Non-
competitive

PPARγ agonist scaffold

Optimized TZDs CT-8 90 nM Non-
competitive

Enhanced hydrophobic
interactions

Sulphasalazines CAY10397 110 nM Competitive Sulfonamide core

First-generation SW033291 <10 nM Competitive Biphenyl sulfoxide core

Second-
generation

(+)-SW209415 <1 nM Competitive Thienopyridine-
sulfoxide

Clinical candidate MF-300 Not
disclosed

Competitive Oral bioavailability

High-throughput screening campaigns testing over 160,000 compounds have identified diverse chemotypes

that inhibit 15-PGDH through either competitive or non-competitive mechanisms relative to the

prostaglandin substrate [2]. These inhibitors cause significant thermal stabilization of the enzyme (ΔTm >

4°C), with cofactor dependencies that correlate with their mechanisms of action [2]. The most potent

inhibitors, including (+)-SW209415, exploit the natural lid-closing mechanism by incorporating functional

groups that simultaneously engage the catalytic residues and stabilize the closed lid conformation through

interactions with the hinge residues F185 and Y217 [5]. This dual engagement strategy results in exceptional

binding affinity and duration of action, making these compounds valuable tools for probing 15-PGDH

biology and promising candidates for therapeutic development.

Clinical Applications and Development Status

15-PGDH inhibition has emerged as a promising therapeutic strategy for enhancing tissue regeneration

across multiple organ systems [5] [10]. Preclinical studies have demonstrated that 15-PGDH inhibition
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markedly accelerates tissue repair in models of colitis, bone marrow transplantation, pulmonary fibrosis,

and age-related muscle wasting (sarcopenia) [5]. The therapeutic effects are mediated primarily through

elevation of endogenous PGE2 levels, which provides trophic support to tissue stem cells and promotes

regenerative processes [5] [10]. The most advanced clinical candidate is MF-300, an orally bioavailable 15-

PGDH inhibitor developed by Epirium Bio that completed Phase 1 clinical trials for sarcopenia in 2025 [10].

Preclinical data with MF-300 demonstrate that oral administration increases physiologic PGE2 levels in

skeletal muscle, enhances muscle force generation, and improves neuromuscular junction function in aged

mice [10]. The Phase 1 randomized, double-blind, placebo-controlled single and multiple-ascending dose

trial evaluated safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adults, with

preliminary data indicating all adverse events were mild to moderate, with no severe or serious adverse

events reported [10]. Based on these promising results, Epirium Bio projects commencement of Phase 2

safety and efficacy trials in sarcopenia patients by mid-2026 [10]. The successful development of 15-PGDH

inhibitors would address a significant unmet medical need, as sarcopenia affects approximately one-third of

Americans over 60 years old and currently has no FDA-approved pharmacologic therapies [10].

Screening and Characterization Methods

The identification and optimization of 15-PGDH inhibitors has relied on sophisticated screening and

characterization methodologies [2]. Quantitative high-throughput screening (qHTS) approaches monitor the

increase in fluorescence associated with NAD+ conversion to NADH during prostaglandin oxidation,

enabling miniaturized assays in 1536-well format with excellent statistical parameters (Z' factor > 0.85) [2].

Hit triaging incorporates rigorous assessment of concentration-response curve quality, efficacy (>40%

maximum inhibition), and absence of autofluorescence artifacts [2]. Secondary characterization employs

differential scanning fluorimetry (DSF) to evaluate compound-induced thermal stabilization of the

enzyme, with cofactor dependencies that help elucidate mechanism of action [2].

Structural characterization of promising inhibitors increasingly relies on both X-ray crystallography and

cryo-electron microscopy, which provide complementary information about binding modes and

conformational changes [8] [5]. Biochemical assessment of mechanism typically employs Lineweaver-Burk

plots to distinguish competitive versus non-competitive inhibition, while selectivity is evaluated through

cross-screening against related dehydrogenases and large panels of pharmacologically relevant targets [2].

These integrated approaches have yielded chemical probes with exceptional potency (sub-nanomolar Ki
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values) and selectivity (>320 targets tested), providing valuable tools for functional studies of prostaglandin

signaling pathways and promising starting points for therapeutic development [5] [2].

Technical Appendix: Experimental Protocols

Enzyme Activity Assay Protocol

The standard enzymatic assay for 15-PGDH activity monitoring employs a fluorescence-based method that

tracks the conversion of NAD+ to NADH during prostaglandin oxidation [2]. Begin by preparing assay

buffer (100 mM Tris-HCl, pH 8.0) and pre-incubating 15-PGDH enzyme (3 μL at 0.1-0.5 μg/μL) with test

compounds or DMSO vehicle control in 1536-well plates [2]. Use a pintool system for compound transfer to

ensure precise nanoliter-volume delivery [2]. After 15-minute equilibration at room temperature, initiate the

reaction by adding prostaglandin E2 substrate (1 μL of 50 μM stock solution in buffer) for a final

concentration of 10 μM [2]. Immediately monitor fluorescence emission at 460 nm with excitation at 340

nm using a plate reader capable of kinetic measurements [2]. Calculate initial reaction rates from the linear

portion of the fluorescence increase (typically 5-15 minutes) and normalize to vehicle controls to determine

percentage inhibition [2]. For IC50 determinations, test compounds in serial dilution spanning at least four

orders of magnitude, with data fitting to a four-parameter logistic equation using appropriate software [2].

Thermal Shift Stabilization Assay

Differential scanning fluorimetry provides a rapid method for assessing ligand binding through thermal

stabilization of the enzyme [2]. Prepare 15-PGDH at 0.5 mg/mL in assay buffer (100 mM Tris-HCl, pH 8.0)

with the addition of 5X SYPRO Orange dye [2]. Dispense 20 μL aliquots into 96-well PCR plates containing

test compounds at final concentrations of 10-100 μM, with appropriate controls including DMSO vehicle and

cofactors (NAD+ or NADH at 1 mM) [2]. Perform thermal denaturation using a real-time PCR instrument

with a temperature gradient from 25°C to 95°C at a rate of 1°C per minute while monitoring fluorescence

intensity [2]. Determine melting temperatures (Tm) by identifying the inflection point of the fluorescence

curve using instrument software, with positive binding indicated by a ΔTm ≥ 1°C relative to vehicle control

[2]. Compare stabilization patterns in the presence and absence of cofactors to gain insight into mechanism
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of action, with non-competitive inhibitors typically showing cofactor-independent stabilization while

competitive inhibitors may exhibit cofactor-dependent effects [2].

Molecular Dynamics Simulation Parameters

Molecular dynamics simulations provide atomic-level insights into 15-PGDH flexibility and inhibitor

binding [7]. Begin with system preparation by placing the enzyme structure (e.g., PDB ID: 9PFL) in a cubic

water box with TIP3P water molecules, ensuring at least 10 Å between the protein and box boundaries [7].

Add ions to neutralize system charge and achieve physiological salt concentration (150 mM NaCl) [7].

Employ the AMBER or CHARMM force fields for protein and ligands, with parameterization for small

molecules using appropriate tools such as antechamber [7]. Energy-minimize the system using steepest

descent algorithm (5000 steps) followed by conjugate gradient (5000 steps) [7]. Equilibrate in two phases:

first with positional restraints on protein heavy atoms (100 ps NVT), then without restraints (100 ps NPT)

[7]. Conduct production simulations using GPU-accelerated molecular dynamics (e.g., AMBER, NAMD, or

GROMACS) for 100 ns to 1.5 μs with a 2-fs time step at constant temperature (300 K) and pressure (1 atm)

[7]. Analyze trajectories for root-mean-square deviation, residue flexibility, hydrogen bonding patterns, and

binding free energies using MM-GBSA approaches [7].

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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